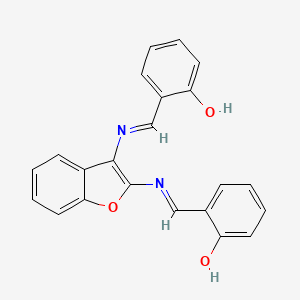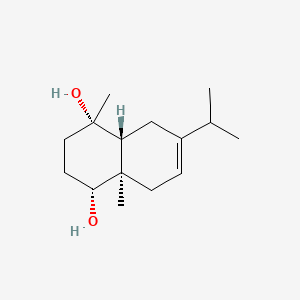
lead(2+) 2,4-dinitroresorcinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(2+) 2,4-dinitroresorcinolate is a chemical compound with the molecular formula C₁₄H₈N₄O₁₆Pb. It is a lead salt of 2,4-dinitroresorcinol, a polynitrophenol derivative. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lead(2+) 2,4-dinitroresorcinolate can be synthesized through the dinitrosation of resorcinol followed by the alkaline oxidation of 2,4-dinitrosoresorcinol . The process involves the following steps:
Dinitrosation of Resorcinol: Resorcinol is treated with a nitrating agent to introduce nitro groups at the 2 and 4 positions.
Alkaline Oxidation: The resulting 2,4-dinitrosoresorcinol is then oxidized under alkaline conditions to form 2,4-dinitroresorcinol.
Formation of Lead Salt: The 2,4-dinitroresorcinol is reacted with a lead salt, such as lead acetate or lead nitrate, to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and oxidation processes, followed by the precipitation of the lead salt. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lead(2+) 2,4-dinitroresorcinolate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of resorcinol.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lead(2+) 2,4-dinitroresorcinolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of explosives and as a component in pyrotechnic compositions
Wirkmechanismus
The mechanism of action of lead(2+) 2,4-dinitroresorcinolate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The lead ion can also interact with proteins and nucleic acids, potentially disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Lead(2+) 2,4-dinitroresorcinolate can be compared with other lead salts of polynitrophenols, such as:
Lead mononitroresorcinol: Used in fuse heads and has lower sensitivity compared to 2,4-dinitroresorcinolate.
Lead trinitroresorcinol: Used in detonators and has higher sensitivity due to the additional nitro group.
The uniqueness of this compound lies in its specific balance of sensitivity and stability, making it suitable for various applications where controlled reactivity is required.
Eigenschaften
CAS-Nummer |
13406-89-8 |
|---|---|
Molekularformel |
C6H4N2O6Pb |
Molekulargewicht |
407 g/mol |
IUPAC-Name |
2,6-dinitrocyclohexa-3,5-diene-1,3-diolate;lead(2+) |
InChI |
InChI=1S/C6H5N2O6.Pb/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14;/h1-2,5-6,9H;/q-1;+2/p-1 |
InChI-Schlüssel |
ZDNLBGAMXYZGLZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(C(C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-])[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








